N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Applications
Quinazoline derivatives have been extensively studied for their potential antibacterial and antitumor properties. For example, a study by Bhoi et al. (2015) synthesized novel derivatives containing quinoline linkage, demonstrating broad-spectrum antibacterial activity against various microorganisms. This suggests that quinazoline compounds can be valuable in developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).
Another significant area of research focuses on the antitumor activity of quinazoline analogues. Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which showed remarkable broad-spectrum antitumor activity. These findings underscore the potential of quinazoline derivatives in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of quinazoline derivatives form a crucial aspect of scientific research, aiming at therapeutic applications. Research by Desai, Shihora, and Moradia (2007) on new quinazolines as potential antimicrobial agents showcases the methodological advancements in synthesizing compounds with significant biological activities. This research path is critical for discovering new drugs and understanding the chemical basis of their actions (Desai, Shihora, & Moradia, 2007).
Furthermore, Nguyen et al. (2019) explored the cytotoxic activity of specific N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds against leukemia and breast cancer cell lines, illustrating the potential of quinazoline derivatives in targeting specific cancer types. This research not only expands the potential therapeutic applications of these compounds but also provides a foundation for further investigation into their mechanism of action (Nguyen, Nguyen, Dao, Nguyen, Nguyen, & Nguyen, 2019).
Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-13-20(31-14(2)24-13)17-7-8-19(29)27(25-17)10-9-22-18(28)11-26-12-23-16-6-4-3-5-15(16)21(26)30/h3-8,12H,9-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGJPLDEKDMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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